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molecular formula C9H12N2OS B8725689 N-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)urea CAS No. 58093-96-2

N-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)urea

Cat. No. B8725689
M. Wt: 196.27 g/mol
InChI Key: IIJKXCGKMNFKKF-UHFFFAOYSA-N
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Patent
US04036979

Procedure details

A sample of 4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine (19.9 grams) is cooled in a flask, and a solution of 12 ml. of 12N hydrochloric acid in 50 ml. of water is slowly added. Subsequently, at about 20° C., a solution of 11.7 grams of potassium cyanate in 80 ml. of water is added in 0.5 hour. The mixture is stirred at room temperature for one hour and then warmed to 60° C. and kept at this temperature for 0.5 hour. After standing overnight at room temperature, the product is collected and washed with water to afford 21 grams, melting point 206° C. to 209° C.
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium cyanate
Quantity
11.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]([NH2:10])[CH2:7][CH2:8][CH2:9][C:2]1=2.Cl.[O-:12][C:13]#[N:14].[K+]>O>[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]([NH:10][C:13]([NH2:14])=[O:12])[CH2:7][CH2:8][CH2:9][C:2]1=2 |f:2.3|

Inputs

Step One
Name
Quantity
19.9 g
Type
reactant
Smiles
S1C2=C(C=C1)C(CCC2)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
potassium cyanate
Quantity
11.7 g
Type
reactant
Smiles
[O-]C#N.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 20° C.
TEMPERATURE
Type
TEMPERATURE
Details
warmed to 60° C.
WAIT
Type
WAIT
Details
kept at this temperature for 0.5 hour
Duration
0.5 h
WAIT
Type
WAIT
Details
After standing overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the product is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to afford 21 grams, melting point 206° C. to 209° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
S1C2=C(C=C1)C(CCC2)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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